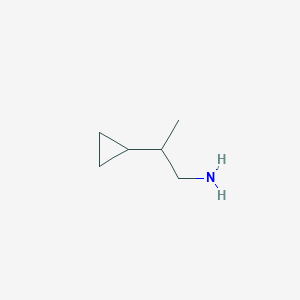

2-Cyclopropylpropan-1-amine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H13N |

|---|---|

分子量 |

99.17 g/mol |

IUPAC 名称 |

2-cyclopropylpropan-1-amine |

InChI |

InChI=1S/C6H13N/c1-5(4-7)6-2-3-6/h5-6H,2-4,7H2,1H3 |

InChI 键 |

RQUOMUYKVVAWSQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CN)C1CC1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropylpropan 1 Amine and Its Enantiomers

Stereoselective Synthesis of (R)- and (S)-2-Cyclopropylpropan-1-amine

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amines like (R)- and (S)-2-cyclopropylpropan-1-amine. Various strategies have been developed to produce these enantiomers in high purity.

Asymmetric Catalytic Approaches for Enantiopure Cyclopropylamine (B47189) Synthesis

Asymmetric catalysis represents a powerful tool for the efficient synthesis of chiral molecules from prochiral starting materials. These methods often employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Rhodium(I) complexes featuring chiral ligands have proven effective in catalyzing asymmetric transformations. For instance, the asymmetric cyclopropanation of N-vinylamides using a cationic rhodium(I) catalyst complexed with a chiral diene ligand can produce enantioenriched cyclopropylamides with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). acs.org These cyclopropylamides can then be converted to the corresponding primary amines. The mechanism often involves the formation of a metal-carbene intermediate that reacts with the alkene in a stereocontrolled manner. acs.org

| Catalyst System | Substrate | Product Type | Selectivity |

| Cationic Rh(I)/Chiral Diene | Primary N-vinylamides | Chiral Cyclopropylamides | >20:1 dr, up to 99% ee acs.org |

This table summarizes the effectiveness of chiral ligand-mediated rhodium(I)-catalyzed reactions in producing chiral cyclopropylamides, which are precursors to 2-cyclopropylpropan-1-amine.

Direct asymmetric cyclopropanation of alkenes is a primary strategy for constructing the chiral cyclopropane (B1198618) ring. researchgate.net This can be achieved through various catalytic systems.

One notable method involves the use of cobalt(II) complexes with chiral porphyrin-like ligands. These catalysts are effective in the asymmetric cyclopropanation of a range of olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with high diastereo- and enantioselectivity. organic-chemistry.org These esters are versatile intermediates that can be readily converted to a wide array of cyclopropyl (B3062369) carboxamides, and subsequently to cyclopropylamines, while preserving the stereochemical integrity. organic-chemistry.org

Another approach is the Simmons-Smith reaction and its catalytic asymmetric variants. While traditional Simmons-Smith reactions often require stoichiometric chiral additives, newer methods utilize catalytic amounts of a chiral ligand in conjunction with a zinc carbenoid. dicp.ac.cnnih.gov For instance, the Charette asymmetric cyclopropanation, a reagent-controlled method, has been used to synthesize conformationally locked nucleoside analogues with 100% stereoselectivity. nih.gov Substrate-controlled methods, such as hydroxyl-directed Simmons-Smith cyclopropanation, also offer high stereoselectivity. nih.gov

Furthermore, gem-dichloroalkanes can serve as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions, providing high enantioselectivity for various alkenes. dicp.ac.cn

| Cyclopropanation Method | Catalyst/Reagent | Key Feature |

| Co(II)-Catalyzed Cyclopropanation | [Co(P1)] | High yield and enantioselectivity with succinimidyl diazoacetate. organic-chemistry.org |

| Charette Asymmetric Cyclopropanation | Dioxaborolane ligand | Reagent-controlled, highly stereoselective. nih.gov |

| Simmons-Smith Cyclopropanation | Hydroxyl-directed | Substrate-controlled, high diastereoselectivity. nih.gov |

| Cobalt-Catalyzed (from gem-dichloroalkanes) | Chiral Pybox ligands | Generation of nonstabilized carbenes. dicp.ac.cn |

This table outlines various asymmetric cyclopropanation strategies for creating chiral cyclopropane rings.

Chiral Auxiliary-Based Strategies in Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is reliable and often provides high levels of diastereocontrol. york.ac.ukscielo.org.mx

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral oxazolidinone can be used to direct the diastereoselective cyclopropanation of an attached α,β-unsaturated carbonyl moiety. scielo.org.mxnih.gov The auxiliary guides the approach of the cyclopropanating agent to one face of the double bond, leading to a product with a specific stereochemistry. After the cyclopropanation step, the auxiliary is cleaved to reveal the chiral cyclopropyl group, which can then be elaborated to the target amine. wikipedia.orgscielo.org.mx

A novel approach combines a chiral auxiliary with a sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes, which are direct precursors to the corresponding amines. rsc.org

| Auxiliary Type | Reaction Sequence | Key Advantage |

| Oxazolidinones | Attachment, diastereoselective cyclopropanation, cleavage | High diastereoselectivity, robust reaction conditions. scielo.org.mxnih.gov |

| Pseudoephedrine Amides | Alkylation of enolate | Predictable stereocontrol directed by the auxiliary's methyl group. wikipedia.org |

This table highlights the use of chiral auxiliaries in the synthesis of chiral cyclopropyl compounds.

Chemoenzymatic and Biocatalytic Routes for Stereospecific Production

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for producing chiral amines. acs.org These approaches leverage the inherent stereospecificity of enzymes to resolve racemic mixtures or to perform asymmetric transformations.

For the synthesis of enantiopure cyclopropylamines, enzymes such as lipases or proteases can be used for the kinetic resolution of a racemic precursor, for example, a cyclopropyl-containing ester or amide. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

While specific biocatalytic routes for this compound are not extensively detailed in the provided context, the principles of chemoenzymatic synthesis are well-established. ru.nl This can involve using an enzyme for a key stereoselective step within a multi-step chemical synthesis.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages. For this compound, this could involve the synthesis of a cyclopropyl Grignard or organolithium reagent, which is then added to a chiral imine or a derivative.

A divergent synthesis starts from a common intermediate that is then elaborated into different target molecules. For example, a chiral cyclopropyl carboxaldehyde, synthesized via one of the methods described above, could be a divergent intermediate. This aldehyde could be converted to the amine via reductive amination. Alternatively, it could be oxidized to the carboxylic acid, which can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield the amine. utoronto.ca The reduction of nitro-substituted cyclopropanes also provides a route to cyclopropylamines. utoronto.ca

A recently developed one-pot procedure for synthesizing cyclopropyl aldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols provides a versatile starting point for divergent synthesis. mdpi.com These cyclopropyl carbonyl compounds can be further functionalized to access a variety of derivatives, including the target amine. mdpi.com

Reductive Amination Strategies from Cyclopropyl Ketones and Aldehydes

Reductive amination serves as a primary method for the synthesis of this compound, starting from readily available cyclopropyl ketones or aldehydes. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A common precursor for this route is cyclopropyl methyl ketone. The reductive amination of this ketone can be achieved using various reducing agents and reaction conditions. For instance, the use of zinc powder in aqueous alkaline media presents a greener alternative to traditional methods that often employ complex hydrides in chlorinated or flammable organic solvents. nih.gov While this method provides good yields of the secondary amine, minor amounts of hydrodimerization byproducts can be formed. nih.gov

The choice of solvent is critical in reductive amination, with many historical procedures relying on chlorinated solvents like dichloromethane (B109758) and 1,2-dichloroethane. acsgcipr.org However, research has demonstrated that more environmentally benign solvents, such as ethyl acetate (B1210297), can be effectively used, particularly with reagents like sodium triacetoxyborohydride (B8407120) (STAB). acsgcipr.orgresearchgate.net Other greener solvent alternatives that have been explored include dimethyl carbonate, isopropyl alcohol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net It is important to exercise caution when using alcohols as solvents in the presence of a metal catalyst and hydrogen, as they can be oxidized to aldehydes or ketones, leading to undesired side products. acsgcipr.org

Detailed studies on the reductive amination of cyclopropyl ketones in the presence of carbon monoxide have shown that the reaction outcome is highly dependent on the catalyst (ruthenium or rhodium) and reaction conditions, potentially leading to various products including aminoketones and cyclopropyl methylamines. thieme-connect.de

For the enantioselective synthesis of this compound, transition metal catalysts have been instrumental in achieving precise stereochemical control. smolecule.com Asymmetric reductive amination can be accomplished through various strategies, including the use of chiral catalysts or chiral auxiliaries.

| Traditional Solvents | Greener Alternative Solvents | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) acsgcipr.org | Ethyl acetate (EtOAc) acsgcipr.orgresearchgate.net | EtOAc is a broadly comparable solvent to DCE for sodium triacetoxyborohydride-mediated reductive aminations. researchgate.net |

| 1,2-Dichloroethane (DCE) acsgcipr.org | 2-Methyltetrahydrofuran (2-MeTHF) researchgate.net | Viable alternative in many instances. researchgate.net |

| Chloroform (CHCl3) acsgcipr.org | Dimethyl carbonate researchgate.net | Considered a greener solvent option. researchgate.net |

| Dimethylformamide (DMF) acsgcipr.org | Isopropyl alcohol researchgate.net | Caution needed with metal catalysts to avoid side reactions. acsgcipr.org |

| Water (in specific cases) nih.gov | Used with zinc powder for a green protocol. nih.gov |

Ring-Forming Reactions Leading to the Cyclopropyl Moiety

The construction of the cyclopropyl ring itself is a key aspect of synthesizing this compound. Various cyclopropanation strategies have been developed, ranging from classical methods to more modern, catalytic approaches.

Classical methods like the Simmons-Smith reaction, which utilizes a zinc carbenoid, are well-established for forming cyclopropane rings. acs.orgutoronto.ca Another traditional approach involves the reaction of diazo compounds with olefins in the presence of metal catalysts. acs.org Michael-initiated ring-closure reactions also provide a pathway to cyclopropane derivatives. acs.org

More recent developments have introduced specific methods for creating the aminocyclopropane moiety. The Kulinkovich reaction, when applied to amides and nitriles, can generate cyclopropylamines. acs.org This reaction typically involves a titanium (IV) catalyst. utoronto.ca A notable one-step synthesis of primary cyclopropylamines from nitriles utilizes a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents, offering a simpler and more direct route compared to multi-step methods. organic-chemistry.org

The synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org This reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.org

Furthermore, the synthesis of cyclopropane α-amino acids, which can be precursors to cyclopropylamines, has been accomplished through methods like the treatment of α-nitroesters and iodobenzene (B50100) diacetate with a Rh(II) catalyst and an olefin. acs.org

Multi-Step Conversions from Readily Available Precursors (e.g., Curtius Rearrangement, Hofmann Rearrangement)

Rearrangement reactions provide powerful tools for converting readily available precursors into cyclopropylamines, including this compound. The Curtius and Hofmann rearrangements are particularly notable in this context.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to yield a primary amine. wikipedia.orgorganic-chemistry.org This method is widely used for preparing primary amines from carboxylic acids. wikipedia.orgnih.gov For the synthesis of cyclopropylamines, a cyclopropylcarboxylic acid is converted to the corresponding acyl azide, which then undergoes the rearrangement. utoronto.ca While effective, this multi-step process involves the use of potentially explosive acyl azides, which can be a limitation for large-scale synthesis. utoronto.ca Research has shown that the Curtius rearrangement of cyclopropanecarbonyl azides proceeds via a concerted mechanism. nih.gov

The Hofmann rearrangement offers another route from a primary amide to a primary amine with one fewer carbon atom. An electro-induced Hofmann rearrangement of cyclopropyl amides has been developed as a practical method for accessing cyclopropylamines. thieme-connect.comresearchgate.netresearcher.life This electrochemical approach avoids the use of stoichiometric quantities of corrosive and toxic halogens often required in the classical Hofmann rearrangement. thieme-connect.com The reaction proceeds in an undivided cell under galvanostatic conditions, converting a range of cyclopropyl amides into the corresponding amines in moderate to excellent yields. thieme-connect.comresearcher.lifethieme-connect.com The proposed mechanism involves the generation of a bromoamide intermediate which then undergoes the rearrangement. thieme-connect.com

| Rearrangement | Starting Material | Key Intermediate | Advantages | Disadvantages/Considerations |

|---|---|---|---|---|

| Curtius Rearrangement | Cyclopropylcarboxylic acid utoronto.ca | Acyl azide, Isocyanate wikipedia.org | Broadly applicable for primary amine synthesis. wikipedia.orgnih.gov | Multi-step process, use of potentially explosive acyl azides. utoronto.ca |

| Hofmann Rearrangement | Cyclopropyl amide thieme-connect.comresearchgate.net | N-bromoamide, Isocyanate thieme-connect.com | Can be performed electrochemically, avoiding harsh reagents. thieme-connect.comthieme-connect.com | Traditional method uses stoichiometric toxic halogens. thieme-connect.com |

Sustainable Synthesis and Process Intensification Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This includes the production of this compound, where green chemistry principles and process intensification technologies are being increasingly applied.

Green Solvents and Solvent-Free Syntheses

The selection of solvents plays a crucial role in the environmental impact of a chemical process. For the synthesis of this compound, particularly through reductive amination, efforts have been made to replace hazardous solvents with greener alternatives. rsc.org As mentioned previously, solvents like ethyl acetate, 2-MeTHF, and dimethyl carbonate are viable replacements for chlorinated solvents. researchgate.net

Aqueous media have also been explored. For instance, reductive amination of aldehydes with primary amines has been successfully performed using zinc powder in aqueous alkaline solutions, offering a green alternative to methods using complex hydrides in organic solvents. nih.gov Furthermore, research into electrochemical reductive amination has highlighted the importance of solvent choice in minimizing waste. rsc.org Performing reactions at higher concentrations and using easily recoverable solvents can significantly reduce the E-factor (a measure of waste produced). rsc.org

Atom Economy and Waste Minimization in Production

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key principle of green chemistry. rsc.org Syntheses with high atom economy are inherently less wasteful. In the context of this compound synthesis, transition-metal-free protocols for C-H amination of cyclopropanes have been developed that feature high atom economy. acs.org Similarly, certain photocycloaddition reactions to form cyclopentylamines from cyclopropylanilines are described as fully atom-economical. rsc.org

Waste minimization is a broader strategy that encompasses source reduction and recycling. texas.govtheijes.com In amine production, this can involve optimizing reaction conditions to reduce byproduct formation, recycling solvents, and substituting hazardous reagents. theijes.comdiplomatacomercial.com For example, in amine process sludges, substituting sodium hydroxide (B78521) with potassium hydroxide can help minimize corrosion and reduce the presence of metal contaminants in the waste. texas.govnationalwaste.com Proper inventory control and the use of non-toxic cleaning agents are also effective waste minimization techniques. texas.govnationalwaste.com

Flow Chemistry Applications in Cyclopropylamine Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and productivity. rsc.orgrsc.orgresearchgate.net This technology is being increasingly applied to the synthesis of cyclopropylamines.

An efficient continuous-flow synthesis of cyclopropylamine via a Hofmann rearrangement has been developed. nih.gov This method avoids the side reactions, long reaction times, and safety issues associated with the batch process. nih.gov In the flow protocol, cyclopropanecarboxamide (B1202528) is reacted with sodium hydroxide and sodium hypochlorite (B82951) at elevated temperature with a short residence time, affording cyclopropylamine in high yield. nih.gov

Chemical Transformations and Derivatization Studies of 2 Cyclopropylpropan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-cyclopropylpropan-1-amine is a nucleophilic center, readily participating in a variety of common amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: Primary amines like this compound are expected to react with acylating agents such as acid chlorides, anhydrides, and esters to form amides. For instance, reaction with an acid chloride would proceed via nucleophilic acyl substitution to yield an N-substituted amide. While direct studies on this specific amine are not prevalent, the synthesis of various chiral cyclopropyl (B3062369) amides is a well-established field, highlighting the general reactivity of the amine on a cyclopropane-containing scaffold. chemistryviews.org

Alkylation: The alkylation of amines with alkyl halides is a fundamental process, though it can be challenging to control. masterorganicchemistry.comucalgary.ca The reaction of this compound with an alkyl halide would proceed via an S_N2 mechanism. ucalgary.ca However, the primary amine product is itself a nucleophile and can react further with the alkyl halide, often leading to a mixture of mono- and di-alkylated products, and potentially even a quaternary ammonium (B1175870) salt through over-alkylation. masterorganicchemistry.comwikipedia.org This lack of selectivity often makes direct alkylation less preferable for synthesizing pure secondary or tertiary amines. masterorganicchemistry.com

Sulfonylation: Primary amines react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This reaction is a reliable method for derivatizing amines.

Formation of Imine and Amide Derivatives

Imine Formation: Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines from various amines is a common synthetic step, and this compound would be expected to undergo this transformation readily with a suitable carbonyl compound. organic-chemistry.orgresearchgate.net

Amide Formation: As mentioned in the acylation section, amides are readily formed. A patent for certain benzamide (B126) derivatives includes 3-(1-fluorocyclopropyl)-2-(2-methylpyrimidin-5-yl)propan-1-amine as a reactant, demonstrating the formation of an amide from a closely related cyclopropylamine (B47189) structure. google.com Another patent describes the reaction of 2-cyclopropylpropan-2-amine (B1348786) (a constitutional isomer) with an ethyl carboxylate in the presence of trimethylaluminum (B3029685) to form the corresponding amide. google.com This indicates that this compound would similarly react with carboxylic acids or their derivatives to produce stable amide products.

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group is a strained three-membered ring that can undergo unique reactions not typically seen in other cycloalkanes.

Electrophilic and Radical Induced Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles or radicals. Studies on related compounds, such as trans-2-phenylcyclopropylamine, show that in the presence of a superacid, electrophilic ring-opening occurs. nih.gov This process involves protonation of the cyclopropane ring, leading to a dicationic intermediate that can then react with a nucleophile. nih.gov The position of the ring opening can be influenced by the substituents on the ring. nih.gov For instance, the presence of a σ-withdrawing ammonium group can weaken the distal C-C bond, directing the regioselectivity of the cleavage. nih.gov While a direct study on this compound is not available, similar principles of electrophilic or radical-induced ring-opening would apply, potentially leading to the formation of more complex acyclic structures. smolecule.com

Functionalization of the Cyclopropyl Ring System via C-H Activation

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For cyclopropanes, palladium-catalyzed C(sp³)–H bond activation has been demonstrated. rsc.org These reactions often require a directing group to position the metal catalyst near the desired C-H bond. In studies on cyclopropanes bearing amino acid amide auxiliaries, the amide group acts as a chiral bidentate directing group, enabling the asymmetric arylation of the β-methylene C-H bond on the cyclopropane ring. rsc.org Applying this logic, the amine functionality of this compound or, more likely, an amide derivative thereof, could potentially serve as a directing group to facilitate the functionalization of the cyclopropyl ring's C-H bonds, though this specific application has not been reported.

Synthesis of Polyfunctional Derivatives and Heterocyclic Compounds

The dual functionality of this compound makes it a potential building block for more complex molecules, including polyfunctional derivatives and heterocyclic systems. For example, research has shown the synthesis of 2-amino-thiazoles and -selenazoles using 3-aryl-2-bromo-1-cyclopropylpropan-1-ones as precursors, which then react with thiourea (B124793) or selenourea. researchgate.netmdpi.comresearchgate.net While this starts from a ketone derivative, it demonstrates how the cyclopropyl-propane backbone can be incorporated into heterocyclic rings like thiazoles. researchgate.netresearchgate.net The amine functionality itself can participate in cyclization reactions. For instance, bifunctional cyclopropanes can undergo ring-opening and subsequent cyclization to form five-membered nitrogen-containing rings like pyrrolines. researchgate.net

Cyclization Reactions to Form N-Containing Heterocycles (e.g., Thiazoles)

While direct, single-step cyclization of this compound to form thiazoles is not extensively documented, its role as a primary amine makes it a suitable precursor in well-established multicomponent reactions for thiazole (B1198619) synthesis. These reactions typically involve the condensation of a primary amine with other reactants to build the thiazole core.

One of the most prominent methods for thiazole synthesis is the Hantzsch thiazole synthesis and its variations. In principle, this compound can serve as the amine component in such reactions. For instance, a one-pot, four-component reaction has been described for the synthesis of functionalized 1,3-thiazole-4(3H)-carboxylates. This reaction involves the combination of an acid chloride, a primary amine, ethyl bromopyruvate, and ammonium thiocyanate. By employing this compound in this reaction, it is conceivable to produce a thiazole derivative bearing the 2-cyclopropylpropyl substituent.

Another potential route involves a three-component reaction of a primary amine, a dialkyl acetylenedicarboxylate, and an isothiocyanate, which has been shown to be an efficient method for generating diversely substituted thiazole derivatives. Similarly, a one-pot procedure for synthesizing thiazol-2-imine derivatives utilizes the reaction of a primary amine with phenylisothiocyanate and α-chloroacetaldehyde. In these scenarios, this compound would provide the N-substituent on the resulting thiazole ring.

The following table illustrates the potential role of this compound in established multicomponent reactions for thiazole synthesis.

| Reaction Type | Other Reactants | Potential Product Structure |

| Four-component reaction | Acid chloride, Ethyl bromopyruvate, Ammonium thiocyanate | Ethyl 2-(acylimino)-3-(2-cyclopropylpropyl)-1,3-thiazole-4-carboxylate |

| Three-component reaction | Dialkyl acetylenedicarboxylate, Isothiocyanate | Dialkyl 2-((2-cyclopropylpropyl)imino)-3-substituted-thiazole-4,5-dicarboxylate |

| Three-component reaction | Phenylisothiocyanate, α-Chloroacetaldehyde | N-(2-cyclopropylpropyl)-thiazol-2-imine |

These examples highlight the potential of this compound as a versatile building block in the combinatorial synthesis of thiazole libraries and other N-containing heterocycles. The specific reaction conditions and the compatibility of the cyclopropyl group with the reagents would need to be empirically determined.

Incorporation into Complex Molecular Architectures

The unique structural motif of this compound, combining a chiral center and a cyclopropyl group, makes it an attractive building block for the synthesis of complex molecules, particularly in the field of drug discovery. smolecule.comsmolecule.com Its incorporation can influence the pharmacological properties of the resulting molecule.

A notable example of its use is in the synthesis of fused pyrimidine (B1678525) compounds, which have been investigated as potential inhibitors of RET (Rearranged during Transfection) kinase, a target in cancer therapy. googleapis.com A patent describes the synthesis of 4-amino-7-(2-cyclopropylpropan-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. googleapis.com In this synthesis, the constitutional isomer, 2-cyclopropylpropan-2-amine hydrochloride, is used as a key starting material to introduce the N-substituent on the pyrrolo[2,3-d]pyrimidine core. googleapis.com This demonstrates the role of the cyclopropylpropylamine moiety in constructing complex, biologically active heterocyclic systems.

The table below summarizes examples of complex molecular architectures that can be synthesized using this compound or its close derivatives as a building block.

| Complex Molecule Class | Specific Example/Target | Potential Application | Reference |

| Fused Pyrimidines | 4-amino-7-(2-cyclopropylpropan-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | RET Kinase Inhibitors (Cancer Therapy) | googleapis.com |

| Benzodiazepines | Short-acting benzodiazepine (B76468) derivatives | Central Nervous System Agents | google.com |

The incorporation of the this compound moiety into these larger structures underscores its value as a versatile synthon in medicinal chemistry and organic synthesis. Its unique combination of features can be strategically employed to explore new chemical space and develop novel therapeutic agents.

Applications of 2 Cyclopropylpropan 1 Amine in Advanced Organic Synthesis

2-Cyclopropylpropan-1-amine as a Chiral Building Block

The presence of a stereogenic center and multiple functionalizable points makes enantiopure forms of the this compound scaffold highly sought after as chiral building blocks. The market for single-isomer drugs has grown significantly, driven by the fact that biological targets are chiral, and therapeutic outcomes often depend on specific stereoisomers. nih.gov The demand for optically pure building blocks like this compound is therefore substantial in early-stage drug discovery and hit-to-lead optimization. nih.gov Synthetic chemists utilize such building blocks to introduce specific stereochemistry into a target molecule, which is then carried through subsequent reaction steps.

Enantiopure Synthesis of Complex Organic Molecules

The enantiopure scaffold of cyclopropyl-containing amino alcohols, which are direct derivatives of this compound, serves as a critical starting point for the synthesis of complex and potent pharmaceutical agents. A notable example is the development of inhibitors for B-cell lymphoma 6 (BCL6), a transcriptional repressor and oncogenic driver in diffuse large B-cell lymphoma. nih.govacs.org

In the synthesis of a highly potent tricyclic BCL6 inhibitor, CCT372064 , researchers utilized commercially available (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride as the key chiral starting material. nih.govacs.org The defined stereocenter of this building block was essential for achieving the desired shape complementarity with the BCL6 binding pocket, leading to a significant enhancement in potency. acs.org The synthesis demonstrates how a relatively simple chiral amine derivative can be elaborated into a complex heterocyclic system, with the initial chirality being fundamental to the final molecule's biological activity. nih.govacs.org

Similarly, the related chiral building block (2S)-2-amino-3-cyclopropylpropan-1-ol has been employed in the synthesis of diamino pyrido[3,2-d]pyrimidine (B1256433) compounds that function as Toll-like receptor 8 (TLR-8) agonists, which are investigated for their therapeutic potential in stimulating an immune response. nih.gov

Table 1: Application of a this compound derivative in the Synthesis of a BCL6 Inhibitor This table summarizes the key components and outcomes of a synthesis utilizing a chiral building block structurally related to this compound.

| Starting Material | Target Molecule | Therapeutic Target | Key Finding | Reference |

| (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol | CCT372064 | B-cell lymphoma 6 (BCL6) | The chiral cyclopropyl-containing fragment was crucial for achieving high binding affinity and cellular potency. | acs.org |

Role in the Construction of Stereocenters in Multi-Step Syntheses

A key application of a chiral building block is to serve as a foundation upon which new stereocenters can be constructed with a high degree of control. The predefined stereochemistry of the building block directs the stereochemical outcome of subsequent reactions. In the multi-step synthesis of the BCL6 inhibitor CCT372064 , the stereocenter of the (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol starting material is preserved throughout the synthetic sequence. nih.govacs.org This ensures that the final, complex tricyclic molecule is formed as a single enantiomer, which is critical for its selective interaction with the BCL6 protein. acs.org The process illustrates the efficiency of using a chiral pool approach, where the stereochemical information embedded in the starting material is transferred to the final product, avoiding the need for costly chiral separations or complex asymmetric reactions later in the synthesis.

Development of Novel Ligands and Catalysts

The chiral amine functionality of this compound makes it an attractive candidate for the development of new chiral ligands and catalysts. Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net

Design of Chiral Ligands for Transition Metal Catalysis (e.g., Asymmetric Hydrogenation)

Chiral cyclopropylamines have been successfully used in the synthesis of novel asymmetric ligands. For instance, new pinene-derived chiral cyclopropylamines were used to synthesize the first examples of asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone). nih.gov Such ligands are of interest for coordination with transition metals like rhodium, ruthenium, or iridium to create catalysts for asymmetric transformations. nih.govresearchgate.netsmolecule.com

Asymmetric hydrogenation, a Nobel Prize-winning technology, heavily relies on chiral catalysts to produce enantiomerically enriched molecules, such as chiral amines and alcohols. researchgate.netnih.gov The process typically involves a transition metal complexed with a chiral ligand, often a phosphine-based ligand like BINAP. researchgate.net While ligands derived specifically from this compound are not yet widely documented in this context, the successful synthesis of related chiral ligands underscores the potential of this amine to serve as a scaffold for new catalysts in reactions like the asymmetric hydrogenation of ketones, imines, and olefins. smolecule.comnih.gov

Table 2: Examples of Transition Metals and Ligand Classes in Asymmetric Hydrogenation This table provides an overview of common components in asymmetric hydrogenation catalysis where novel ligands derived from chiral amines could be applied.

| Metal | Ligand Class | Substrate Class | Reference |

| Rhodium (Rh) | Diphosphine (e.g., DuanPhos) | Olefins, Amino acid precursors | chemscene.com |

| Ruthenium (Ru) | N-sulfonylated 1,2-diamines, BINAP | Ketones, Imines, Heteroaromatics | researchgate.netsmolecule.com |

| Iridium (Ir) | P,N Ligands, Tridentate Ligands | Imines, Ketones, Heteroaromatics | smolecule.comchemscene.com |

Application in Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthesis. Chiral primary and secondary amines are prominent classes of organocatalysts. While there are documented examples of organocatalytic reactions involving cyclopropane-containing substrates, such as the ring-opening of cyclopropaneacetaldehydes catalyzed by a chiral secondary amine, the specific use of this compound as an organocatalyst is not yet prominently featured in the literature. fluorochem.co.uk Given its nature as a chiral primary amine, it holds potential for use in reactions like asymmetric aldol (B89426) or Michael additions, though further research is needed to explore this application.

Precursor for Advanced Chemical Materials

The use of specific molecular building blocks for the bottom-up synthesis of advanced materials like polymers or covalent organic frameworks (COFs) is a rapidly growing field. nih.govrsc.org Amines are common functional groups used as linkers or nodes in these materials. For example, aromatic amine-functionalized COFs have been developed for applications such as CO2 capture. nih.gov However, a review of the current scientific literature does not indicate specific applications of this compound as a monomer or precursor for the synthesis of advanced chemical materials. Its primary documented value lies in its role as a chiral building block for discrete, complex organic molecules, particularly in the context of medicinal chemistry.

Monomeric Units in Specialty Polymers and Oligomers

In polymer chemistry, the synthesis of polyamides and polyimides often involves the condensation reaction between monomers containing amine groups and monomers with carboxylic acid or anhydride (B1165640) functionalities. Polyamides are typically formed through the polycondensation of diamines with dicarboxylic acids, while polyimides are commonly synthesized from diamines and dianhydrides. alfa-chemistry.comchemguide.co.uklibretexts.org The reaction proceeds via the formation of an amide or amic acid linkage, respectively, with the elimination of a small molecule like water. chemguide.co.ukcore.ac.uk

While difunctional amines (diamines) are required for building the main chain of high-molecular-weight polymers, a monofunctional amine like this compound serves a different but crucial role. It can be employed as a chain-terminating or "end-capping" agent. By incorporating a monoamine into the polymerization reaction, the growth of the polymer chain is halted once the monoamine reacts with the acid or anhydride end of the growing chain. This allows for precise control over the molecular weight of the resulting oligomers or polymers.

The introduction of the 2-cyclopropylpropyl group as an end-cap can impart specific properties to the final material. The bulky and rigid nature of the cyclopropyl (B3062369) group can influence the polymer's solubility, thermal characteristics, and mechanical properties. For instance, such end-groups can disrupt chain packing, potentially increasing solubility in organic solvents and lowering the glass transition temperature compared to analogous polymers without such bulky termini.

The general scheme for using a monoamine to control polymerization is illustrated in the table below.

Table 1: Role of Monoamines in Polycondensation Reactions

| Polymer Type | General Reaction | Role of this compound | Potential Effect on Polymer |

|---|---|---|---|

| Polyamide | A dicarboxylic acid reacts with an excess of diamine, followed by the addition of a monoamine. | Acts as a chain terminator, controlling the final molecular weight. | Introduces a terminal cyclopropylpropyl group, potentially altering solubility and thermal properties. |

| Polyimide | A dianhydride reacts with an excess of diamine to form a poly(amic acid), which is then end-capped with a monoamine before or during chemical imidization. core.ac.ukvt.edu | Halts polymerization at the poly(amic acid) stage, defining the chain length of the final polyimide. | Imparts specific surface properties or modifies inter-chain interactions due to the terminal cyclopropyl group. |

The synthesis of these specialty polymers can be carried out using various methods, including high-temperature solution polymerization or the two-step process that proceeds through a poly(amic acid) intermediate. vt.edumdpi.com The choice of method depends on the specific monomers used and the desired properties of the final polymer.

Functionalization Agents for Surfaces and Nanomaterials

The modification of surfaces and nanomaterials is a critical step in the development of advanced materials for applications ranging from biomedicine to catalysis. Covalent grafting of organic molecules onto inorganic or polymeric surfaces can dramatically alter their chemical and physical properties, such as wettability, biocompatibility, and chemical reactivity. researchgate.netresearchgate.net

Primary amines are among the most versatile functional groups for surface modification due to their nucleophilic nature, which allows them to react with a wide array of surface-bound electrophilic groups. nih.govnih.gov this compound, with its accessible primary amine, is a suitable candidate for such functionalization strategies. The process typically involves reacting the amine with a surface that has been pre-activated with functional groups like carboxylic acids, esters, or silanols. researchgate.netnih.gov

For example, oxide surfaces like silica (B1680970) or maghemite nanoparticles can be functionalized. nih.gov One common method involves activating surface carboxylic acid groups with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a reactive ester, which then readily reacts with the primary amine of this compound to form a stable amide bond. nih.gov

The grafting of this compound introduces the unique cyclopropylpropyl moiety to the surface. This can lead to several modifications:

Steric Shielding: The bulky group can create steric hindrance at the surface, which can be used to control interfacial interactions and prevent the agglomeration of nanoparticles. mdpi.com

Hydrophobicity: The hydrocarbon nature of the cyclopropylpropyl group can increase the hydrophobicity of an otherwise hydrophilic surface.

Altered Reactivity: The presence of these specific groups can modify the catalytic or binding properties of the surface for subsequent applications.

The table below outlines common reactions for attaching amine-containing molecules to surfaces.

Table 2: Common Surface Functionalization Reactions Involving Amines

| Surface Material | Surface Functional Group | Coupling Chemistry | Resulting Linkage |

|---|---|---|---|

| Silica Nanoparticles | Silanol (B1196071) (-Si-OH) | Treatment with an aminosilane (B1250345) (e.g., APTES) followed by reaction, or direct reaction with pre-activated groups. nih.gov | Siloxane ether, Amide |

| Gold Nanoparticles | Thiol-terminated linker | Amine reaction with a distal carboxyl group on the linker (e.g., using EDC/NHS chemistry). | Amide |

| Polymer Microspheres | Carboxylic Acid (-COOH) | Direct amide formation using carbodiimide (B86325) coupling agents (EDC). nih.gov | Amide |

| Carbon Nanotubes | Carboxylic Acid (-COOH) | Conversion to acyl chloride followed by reaction with the amine. | Amide |

These functionalization techniques enable the precise engineering of surface properties, and the use of a specialized amine like this compound provides a tool for introducing distinct structural features at the molecular level.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyclopropylpropan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-cyclopropylpropan-1-amine, providing its exact molecular weight and elemental formula. This technique distinguishes between compounds with the same nominal mass but different chemical formulas, offering a high degree of confidence in identification.

Upon ionization, typically through electron ionization (EI), the molecular ion ([M]•+) of this compound is formed. This ion is energetically unstable and undergoes characteristic fragmentation, providing valuable structural information. wikipedia.orglibretexts.org For aliphatic amines, a predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The largest substituent attached to the α-carbon is preferentially lost as a radical. miamioh.edu

In the case of this compound, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized iminium cation.

Loss of the cyclopropyl (B3062369) radical (•C₃H₅) to form a different iminium cation.

The base peak in the mass spectrum of a primary amine is often the result of this α-cleavage. docbrown.info Another potential fragmentation involves the opening of the strained cyclopropane (B1198618) ring, which can lead to a variety of rearrangement products and subsequent fragmentation. youtube.com

Below is a table of expected major fragments for this compound in HRMS.

| Fragment Ion Structure | Proposed Fragmentation Pathway | Calculated m/z |

| [C₄H₈N]⁺ | α-cleavage (Loss of •C₂H₅) | 70.0651 |

| [C₃H₈N]⁺ | α-cleavage (Loss of •C₃H₅) | 58.0651 |

| [C₆H₁₂]⁺• | Loss of •NH₂ | 84.0939 |

| [C₃H₅]⁺ | Cleavage of the cyclopropyl group | 41.0391 |

This interactive table outlines the primary fragmentation pathways and corresponding mass-to-charge ratios for this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all atoms and for determining stereochemistry. nih.govdtic.mil

A suite of two-dimensional (2D) NMR experiments is employed to map the connectivity and spatial relationships of atoms within this compound and its derivatives. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal correlations between the methine proton on the main chain and the protons of the adjacent ethyl and cyclopropyl groups, as well as the protons within the cyclopropyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is the primary method for assigning the ¹³C chemical shift to each protonated carbon based on the already assigned ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting fragments that are not directly bonded.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For a chiral molecule like this compound, NOESY can help in determining the relative stereochemistry and preferred conformations by observing through-space interactions.

The following table summarizes typical expected NMR chemical shifts for this compound.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (COSY, HMBC) |

| CH-NH₂ | ~2.8-3.2 (m) | ~55-60 | COSY with CH₂ and cyclopropyl CH; HMBC to ethyl and cyclopropyl carbons |

| CH₂-CH₃ | ~1.4-1.6 (m) | ~25-30 | COSY with CH₃ and CH-NH₂; HMBC to CH-NH₂ and CH₃ |

| CH₂-CH₃ | ~0.8-1.0 (t) | ~10-15 | COSY with CH₂; HMBC to CH₂ and CH-NH₂ |

| Cyclopropyl CH | ~0.5-0.9 (m) | ~10-15 | COSY with CH-NH₂ and cyclopropyl CH₂s; HMBC to CH-NH₂ |

| Cyclopropyl CH₂ | ~0.1-0.5 (m) | ~2-8 | COSY with cyclopropyl CH and other cyclopropyl CH₂ |

This interactive table presents predicted NMR data and key correlations for structural assignment.

Molecules like this compound are flexible, with rotation possible around single bonds. mdpi.com Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study the conformational changes of a molecule that are occurring on the NMR timescale. nih.govmdpi.com

For this compound, DNMR could be used to study the rotational barriers around the C-C bond connecting the cyclopropyl group to the chiral center and the C-C bond of the ethyl group. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers (rotamers). As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the energy barriers associated with these conformational changes. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Assignment and Enantiomeric Purity Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. spectroscopyeurope.comwikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com To be CD-active, a molecule must have a chromophore (a light-absorbing group) near the stereocenter. The primary amine of this compound does not absorb strongly in the accessible UV-Vis region. Therefore, derivatization is often required, for instance, by reacting the amine with a chromophoric agent to form an imine or amide. nih.gov The resulting CD spectrum, often called a "Cotton effect," can be positive or negative depending on the absolute configuration of the chiral center. amrita.edu Comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations can allow for the assignment of the absolute configuration (R or S). frontiersin.orgamericanlaboratory.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, ORD curves for enantiomers are mirror images. spectroscopyeurope.com The shape of the ORD curve, particularly in the region of a chromophore's absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. amrita.eduacs.org

Both CD and ORD can be used to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample. The magnitude of the observed signal is directly proportional to the concentration of the major enantiomer minus the concentration of the minor enantiomer. masterorganicchemistry.com A racemic mixture (50:50 of each enantiomer) is chiroptically silent. masterorganicchemistry.com

X-Ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and the absolute configuration. mdpi.com Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.

This is typically achieved by forming a salt with a chiral or achiral acid (e.g., hydrochloride, tartrate, or mandelate). If a suitable single crystal of the derivative can be grown, it can be analyzed by X-ray diffraction. The resulting electron density map reveals the precise location of each atom in the crystal lattice. When a heavy atom is present in the crystal structure, anomalous dispersion effects can be used to determine the absolute configuration of the chiral center without ambiguity. spectroscopyeurope.com This technique provides an unequivocal structural proof that can be used to calibrate the results from other spectroscopic methods like CD.

Computational and Theoretical Investigations of 2 Cyclopropylpropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, which in turn dictates the molecule's stability, reactivity, and interactions with other chemical species.

Density Functional Theory (DFT) Studies on Reactivity and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. nih.govmdpi.com

For a molecule like 2-Cyclopropylpropan-1-amine, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. Furthermore, DFT can be used to calculate reactivity descriptors such as hardness, softness, electronegativity, and the electrophilicity index, which provide valuable information about the molecule's chemical behavior. nih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G**) is crucial for obtaining reliable results. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Primary Amine (Note: This data is hypothetical and serves as an example of typical DFT outputs.)

| Property | Calculated Value |

| Total Energy (Hartree) | -328.456 |

| Dipole Moment (Debye) | 1.25 |

| Hardness (η) (eV) | 4.8 |

| Electronegativity (χ) (eV) | 3.2 |

| Electrophilicity Index (ω) (eV) | 1.07 |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. mdpi.com For this compound, the nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making it the primary site for electrophilic attack.

Table 2: Example Frontier Orbital Energies (Note: This data is hypothetical and serves as an example.)

| Orbital | Energy (eV) |

| HOMO | -8.9 |

| LUMO | 0.7 |

| HOMO-LUMO Gap (ΔE) | 9.6 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.comnih.gov The MESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. chemrxiv.org Different colors are used to represent regions of varying potential: red typically indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. This would confirm the amine group as the primary site for interactions with electrophiles, such as protonation. The cyclopropyl (B3062369) and propyl groups, being hydrocarbon moieties, would likely exhibit regions of neutral or slightly positive potential.

Conformational Analysis and Energy Minima Determination

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

Rotational Barriers and Preferred Conformations

The rotation around the single bonds, particularly the C-C and C-N bonds, in this compound leads to different conformers with varying energies. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations, while the maxima represent the transition states between them, defining the rotational barriers. uwlax.edu For acyclic amines, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. uwlax.edu

Intramolecular Interactions and Stereoelectronic Effects

The relative stability of different conformations is influenced by a combination of intramolecular interactions and stereoelectronic effects. Steric hindrance, which arises from the repulsion between bulky groups, plays a significant role in determining the preferred conformation. In this compound, steric interactions between the cyclopropyl group, the methyl group, and the amine group would be a key factor.

Reaction Mechanism Predictions and Transition State Analysis of this compound

Computational chemistry serves as a powerful tool for predicting the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and understand the factors governing selectivity. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a microscopic view of molecular transformations.

Computational Elucidation of Reaction Pathways and Selectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of reactions involving this compound. These studies can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and the energy barriers that must be overcome.

One area of significant interest is the nucleophilic addition of the amine to carbonyl compounds, a fundamental reaction in organic synthesis. Computational models can predict the relative energies of different pathways, for instance, in the reaction with an aldehyde. Under neutral conditions, the reaction of a primary amine with an aldehyde is calculated to favor the formation of a carbinolamine intermediate. nih.gov However, in the presence of an acid catalyst, the protonation of the aldehyde is a key step, leading to the formation of a protonated Schiff base. nih.gov The steric hindrance introduced by the cyclopropyl and methyl groups in this compound can influence the rate of nucleophilic attack. nih.gov

The selectivity of reactions, such as diastereoselectivity in the formation of new stereocenters, can also be predicted. For example, in a hypothetical Michael addition reaction, computational models can calculate the transition state energies for the formation of different stereoisomers. The relative stability of these transition states determines the predicted product distribution.

Table 1: Hypothetical Calculated Activation Energies for Diastereoselective Addition

| Transition State | Product Diastereomer | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |

| TS-A | (R,R) | 15.2 | Major |

| TS-B | (R,S) | 17.8 | Minor |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to stereoselective reactions. Specific values would require dedicated calculations for a defined reaction of this compound.

Furthermore, computational methods can explore more complex reaction cascades, such as ring-opening reactions of the cyclopropyl group. rsc.org DFT calculations can reveal the energetic feasibility of different ring-opening pathways, which can be influenced by substituents and the presence of catalysts. rsc.org

Catalyst-Substrate Interactions Modeling

Computational modeling is crucial for understanding how catalysts interact with this compound to promote specific reactions and control selectivity. These models can visualize and quantify the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the catalyst and the substrate.

In enantioselective catalysis, for instance, computational studies can elucidate the origin of stereocontrol. By modeling the transition states of a reaction in the presence of a chiral catalyst, researchers can identify the key interactions that favor the formation of one enantiomer over the other. For reactions involving amines, bifunctional catalysts that can act as both a Brønsted acid and a Brønsted base are often employed. researchgate.net Computational models can show how the amine group of this compound interacts with the acidic site of the catalyst, while another part of the molecule interacts with the basic site, leading to a highly organized, stereoselective transition state.

Table 2: Illustrative Non-Covalent Interaction Energies in a Catalyst-Substrate Complex

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Amine N-H with Catalyst Basic Site | -5.8 |

| Steric Repulsion | Cyclopropyl group with Catalyst Chiral Scaffold | +2.1 |

| van der Waals | Propyl backbone with Catalyst Aromatic Ring | -3.5 |

Note: This table presents hypothetical data to illustrate the types of interactions that can be quantified through computational modeling. The specific values are dependent on the catalyst and substrate.

Moreover, computational studies can aid in the rational design of new catalysts. By understanding the key catalyst-substrate interactions that lead to high efficiency and selectivity, researchers can computationally screen and optimize catalyst structures before undertaking their synthesis in the laboratory. This in-silico approach can significantly accelerate the discovery of new and improved catalytic systems for reactions involving this compound.

Advanced Analytical Techniques for Purity and Stereochemical Control of 2 Cyclopropylpropan 1 Amine

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric composition of chiral compounds. merckmillipore.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijrpr.commdpi.com The choice of CSP and chromatographic conditions is crucial for achieving optimal resolution. yakhak.org

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the enantioseparation of chiral amines. nih.govnih.gov The success of this technique relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP). merckmillipore.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and frequently used for separating a broad range of chiral compounds, including primary amines. researchgate.netnih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex chiral environment involving grooves and cavities where enantiomers can interact through a combination of hydrogen bonds, π-π interactions, and steric hindrance.

For primary amines like 2-Cyclopropylpropan-1-amine, mobile phase composition is a critical parameter. The basic nature of the amine group can lead to strong interactions with residual silanol (B1196071) groups on the silica surface, resulting in poor peak shape and resolution. To counteract this, mobile phase additives are essential. Acidic additives, such as trifluoroacetic acid (TFA) or formic acid, can protonate the amine, while basic additives like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) compete for active sites on the stationary phase. nih.gov The choice between normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) modes also significantly influences selectivity. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of a Primary Amine

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline resolution of the (R)- and (S)-enantiomers |

Gas Chromatography (GC) offers high resolution and sensitivity, making it an excellent technique for the analysis of volatile chiral compounds. chromatographyonline.com However, primary amines are polar and possess active hydrogens, which can cause peak tailing and poor chromatographic performance on many standard GC columns. bre.comresearchgate.net Therefore, derivatization is a common and often necessary step to analyze this compound by chiral GC. nih.gov

The amine is typically converted into a less polar, more volatile derivative through reactions with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate. nih.govsigmaaldrich.com This process blocks the active hydrogen on the amine group, improving peak shape and thermal stability. sigmaaldrich.com

The separation of these derivatized enantiomers is then achieved on a chiral capillary column. chromatographyonline.com Cyclodextrin-based CSPs are particularly effective for this purpose. wiley.comgcms.cz These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. wiley.com The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving enantioseparation. gcms.cz

Table 2: Typical GC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Oven Program | Start at 90 °C, ramp at 2 °C/min to 150 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and reduced environmental impact. nih.govnih.govresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.comresearchgate.net CO2 becomes supercritical above 31.1 °C and 73.8 bar, exhibiting properties of both a liquid and a gas, which results in low viscosity and high diffusivity. These properties allow for much higher flow rates and faster separations compared to HPLC. chromatographyonline.com

For the enantioseparation of polar compounds like this compound, a polar co-solvent or "modifier," typically an alcohol such as methanol, is added to the CO2 mobile phase to increase its solvating power. researchgate.netchromatographyonline.com Similar to HPLC, acidic or basic additives are often required to improve peak shape and selectivity for basic analytes. chromatographyonline.comnih.gov SFC is compatible with the same types of polysaccharide and cyclofructan-based CSPs used in HPLC, often providing comparable or even superior selectivity in a fraction of the analysis time. chromatographyonline.comchromatographyonline.com This makes SFC an ideal technique for high-throughput screening and purification in drug discovery and development. nih.gov

Table 3: Illustrative SFC Parameters for High-Throughput Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Cyclofructan-based CSP (e.g., Larihc CF6-P) |

| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | CO2 / Methanol with 0.2% Triethylamine and 0.3% Trifluoroacetic Acid |

| Gradient | 10% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV-Vis Photodiode Array (PDA) |

Quantitative Analytical Method Development for Reaction Monitoring

Developing a stereoselective synthesis for this compound requires precise monitoring to optimize reaction conditions, understand kinetics, and ensure the desired product is formed with high purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that provides a wealth of structural and quantitative information, making it a powerful tool for online or at-line reaction monitoring. magritek.compharmtech.com Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.org This allows for the simultaneous, calibration-free quantification of reactants, intermediates, and products in a complex reaction mixture.

To monitor the synthesis of this compound, specific, well-resolved signals in the ¹H NMR spectrum are selected for each species. For example, the unique signals of the cyclopropyl (B3062369) group protons or the methine proton adjacent to the amine could be used to track the formation of the product. By acquiring spectra at regular intervals, a concentration-versus-time profile can be generated, providing detailed kinetic insights. magritek.com A key advantage of NMR is its non-destructive nature, allowing the reaction mixture to be returned to the reactor after analysis. magritek.com The use of benchtop NMR spectrometers has made this technology more accessible for direct placement in a fume hood for real-time process control. nih.gov

Table 4: Hypothetical ¹H NMR Signals for qNMR Monitoring of a Synthesis

| Compound | Functional Group | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration Use |

|---|---|---|---|---|

| Starting Material (e.g., Ketone) | α-Protons | 2.1 - 2.5 | Varies | Monitor consumption |

| This compound | CH-NH₂ | ~2.8 - 3.2 | m | Monitor product formation |

| This compound | Cyclopropyl Protons | ~0.1 - 0.8 | m | Monitor product formation |

| Internal Standard | Known Protons | Known | s | Reference for quantification |

While NMR provides excellent structural data, chromatographic methods, particularly HPLC, are invaluable for quantifying components in complex reaction mixtures, especially when dealing with low-concentration intermediates or byproducts. chemrxiv.org Automated online or at-line HPLC systems can periodically withdraw a sample from a reactor, quench the reaction, dilute the sample, and inject it into the HPLC for analysis. chemrxiv.orgresearchgate.netresearchgate.net

Developing a quantitative HPLC method for reaction monitoring requires a robust separation that can resolve the starting materials, the this compound product, and any relevant impurities or byproducts. rsc.org This is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution program. Quantification is performed by creating a calibration curve using an internal or external standard. The high resolving power of HPLC allows for the accurate measurement of structurally similar components, providing a clear picture of reaction progress, yield, and purity over time. chemrxiv.org This data is crucial for process development, optimization, and ensuring final product quality. acs.org

Table 5: Example HPLC Method for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.2 mL/min |

| Temperature | 30 °C |

| Detection | UV at 210 nm |

| Quantification | External standard calibration curve |

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the purity and stereochemical control of small molecules like this compound. nih.govresearchgate.netmdpi.com Its primary advantages include high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and versatility. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge, size, and the viscosity of the buffer. nih.gov This technique is particularly well-suited for analyzing compounds with stereochemical centers. researchgate.netnih.gov

For the analysis of this compound, a primary amine, Capillary Zone Electrophoresis (CZE) is the most common mode. In CZE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov The inherent positive charge of the amine under acidic to neutral pH conditions allows it to migrate towards the cathode, enabling its separation from neutral impurities and anionic counter-ions.

A critical application of CE for this compound is the control of its stereochemical purity, specifically the separation of its enantiomers. mdpi.com Since enantiomers possess identical physical and chemical properties in an achiral environment, direct separation is not possible. Chiral CE addresses this by introducing a chiral selector into the BGE. mdpi.comspringernature.com Cyclodextrins (CDs) and their derivatives are the most frequently used and effective chiral selectors for this purpose. mdpi.comspringernature.comnih.gov

The underlying principle of chiral separation involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of this compound. These complexes have different formation constants and/or mobilities, leading to different migration times and, consequently, their separation. springernature.com

Several factors must be optimized to achieve baseline separation of the enantiomers:

Type and Concentration of Chiral Selector: Neutral cyclodextrins (e.g., β-CD, γ-CD) and charged derivatives (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) are commonly screened. nih.govnih.gov The choice depends on the specific interactions with the analyte. The concentration of the CD is critical; increasing it generally improves resolution up to a certain point, after which it may plateau or decrease. researchgate.net

Background Electrolyte pH and Composition: The pH of the BGE affects the charge of both the analyte and any ionizable chiral selectors, directly influencing electrophoretic mobility and the strength of the chiral interaction. tue.nl For a basic compound like this compound, separations are often performed at low pH (e.g., 2.5-4.5) to ensure full protonation. tue.nlsci-hub.box

Applied Voltage and Temperature: Higher voltages can lead to shorter analysis times but may generate Joule heating, which can degrade resolution. Temperature control is crucial for reproducibility.

While direct UV detection of this compound can be challenging due to the lack of a strong chromophore, indirect UV detection or derivatization with a UV-active tag can be employed. Alternatively, coupling CE with mass spectrometry (CE-MS) provides high sensitivity and structural confirmation.

The following table illustrates typical parameters and results for the chiral separation of small primary amines using cyclodextrin-modified CE, providing a model for the analysis of this compound.

| Analyte | Chiral Selector (CS) | CS Concentration | Background Electrolyte (BGE) | Voltage | Resolution (Rs) |

|---|---|---|---|---|---|

| Model Amine 1 | Sulfated-β-CD | 2.5% (w/v) | 50 mM Phosphate Buffer, pH 2.5 | 20 kV | 3.5 |

| Model Amine 1 | Hydroxypropyl-β-CD | 20 mM | 25 mM Phosphate Buffer, pH 3.0 | 25 kV | 2.1 |

| Model Amine 2 | Carboxymethyl-β-CD | 1.0% (w/v) | 100 mM Tris-Acetate, pH 4.5 | -15 kV (Reversed Polarity) | 4.2 |

| Model Amine 3 | Heptakis(2,6-di-O-methyl)-β-CD | 15 mM | 50 mM Phosphate-Citrate, pH 2.7 | 18 kV | 2.8 |

Data in the table is illustrative of typical separations for small chiral amines and is based on general methodologies found in the cited literature.

Emerging Research Directions and Future Outlook for 2 Cyclopropylpropan 1 Amine

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency